

# An In-depth Technical Guide to 3-Chloro-5-fluorophenethyl acetate

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

**Compound Name:** 3-Chloro-5-fluorophenethyl acetate  
**Cat. No.:** B7992665

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and potential pharmacological properties of **3-Chloro-5-fluorophenethyl acetate** (CAS No. 1379363-86-6). Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data and predictive insights into the synthesis, characterization, and potential applications of this halogenated aromatic ester. Given the limited publicly available experimental data for this specific compound, this guide integrates information from closely related analogs and employs in silico predictive modeling to offer a robust scientific resource. Each section is designed to provide both theoretical understanding and practical guidance for laboratory investigation.

## Introduction and Molecular Overview

**3-Chloro-5-fluorophenethyl acetate** is a substituted phenethyl acetate derivative characterized by the presence of chlorine and fluorine atoms on the phenyl ring. The unique combination of these halogens can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity.<sup>[1]</sup> Halogenated compounds are of

significant interest in medicinal chemistry due to their potential to modulate lipophilicity, binding affinity to biological targets, and pharmacokinetic profiles.[2] This guide aims to provide a detailed exploration of **3-Chloro-5-fluorophenethyl acetate**, from its fundamental molecular structure to its potential applications in research and development.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	<b>2-(3-chloro-5-fluorophenyl)ethyl acetate</b>	ChemScene
CAS Number	1379363-86-6	ChemScene[3]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> ClFO <sub>2</sub>	ChemScene[3]
Molecular Weight	216.64 g/mol	ChemScene[3]

| SMILES | CC(=O)OCCC1=CC(F)=CC(Cl)=C1 | ChemScene[3] |

## Physicochemical Properties

Due to the absence of experimentally determined physicochemical data for **3-Chloro-5-fluorophenethyl acetate**, the following properties have been predicted using established computational models. These predictions provide valuable estimates for guiding experimental design and analytical method development.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Method/Source
Topological Polar Surface Area (TPSA)	26.3 Å <sup>2</sup>	ChemScene (Computational)[3]
LogP (Octanol-Water Partition Coefficient)	2.5847	ChemScene (Computational)[3]
Hydrogen Bond Acceptors	2	ChemScene (Computational)[3]
Hydrogen Bond Donors	0	ChemScene (Computational)[3]

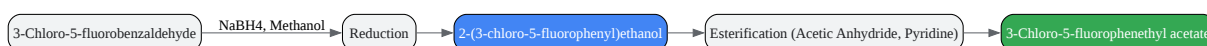
| Rotatable Bonds | 3 | ChemScene (Computational)[3] |

## Synthesis and Purification

A plausible and efficient synthetic route to **3-Chloro-5-fluorophenethyl acetate** involves the esterification of its corresponding alcohol precursor, 2-(3-chloro-5-fluorophenyl)ethanol. This reaction can be achieved through several established methods, with acylation using acetic anhydride being a common and effective approach.[4][5]

## Proposed Synthesis Workflow

The synthesis is a two-step process starting from the commercially available 3-chloro-5-fluorobenzaldehyde.



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-Chloro-5-fluorophenethyl acetate**.

## Step-by-Step Experimental Protocol

Part 1: Synthesis of 2-(3-chloro-5-fluorophenyl)ethanol

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-5-fluorobenzaldehyde in methanol.
- **Reduction:** Cool the solution in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
- **Quenching:** After the reaction is complete (monitored by TLC), slowly add water to quench the excess sodium borohydride.
- **Extraction:** Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(3-chloro-5-fluorophenyl)ethanol.[6][7]

#### Part 2: Esterification to **3-Chloro-5-fluorophenethyl acetate**

- **Reaction Setup:** Dissolve the synthesized 2-(3-chloro-5-fluorophenyl)ethanol in a suitable solvent such as dichloromethane or pyridine in a round-bottom flask.
- **Acylation:** Add acetic anhydride to the solution. If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP).[8]
- **Reaction Monitoring:** Stir the reaction at room temperature and monitor its progress by TLC until the starting alcohol is consumed.
- **Workup:** Wash the reaction mixture with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[9]

## Analytical Characterization

Thorough analytical characterization is crucial for confirming the identity and purity of the synthesized **3-Chloro-5-fluorophenethyl acetate**. The following sections outline the expected spectral data based on its structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.<sup>[10][11]</sup> While experimental spectra for **3-Chloro-5-fluorophenethyl acetate** are not publicly available, the expected chemical shifts and coupling patterns can be predicted based on established principles and data from similar structures.<sup>[12][13]</sup>

Table 3: Predicted <sup>1</sup>H NMR Spectral Data (in CDCl<sub>3</sub>)

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH <sub>3</sub> (acetate)	~2.05	s	-
-CH <sub>2</sub> - (ethyl)	~2.95	t	~7.0
-CH <sub>2</sub> -O- (ethyl)	~4.30	t	~7.0

| Aromatic H | 6.8 - 7.2 | m | - |

Table 4: Predicted <sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>)

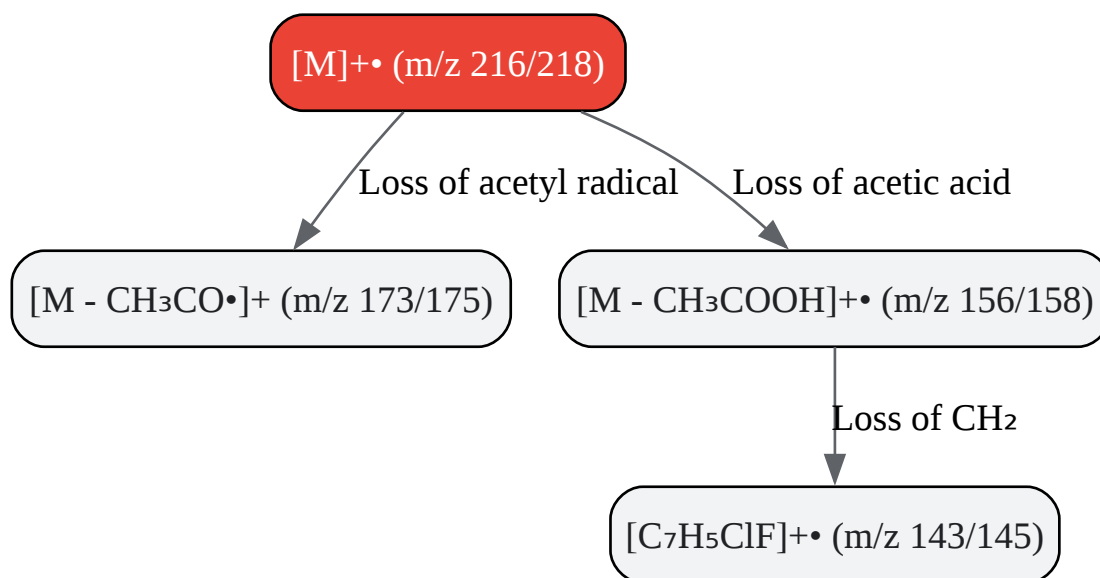
Carbon	Predicted Chemical Shift (ppm)
-CH <sub>3</sub> (acetate)	~21.0
-CH <sub>2</sub> - (ethyl)	~35.0
-CH <sub>2</sub> -O- (ethyl)	~65.0
Aromatic C	110 - 145

| C=O (acetate) | ~171.0 |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **3-Chloro-5-fluorophenethyl acetate**, electron ionization (EI) would likely induce characteristic fragmentation.

Predicted Fragmentation Pathway:



[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **3-Chloro-5-fluorophenethyl acetate** in EI-MS.

## Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of this volatile ester.[14]

- Column: A non-polar or medium-polarity column (e.g., 5% phenyl methylpolysiloxane).
- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 70 °C), ramp to a higher temperature (e.g., 280 °C).
- Detector: Mass spectrometer operating in electron ionization (EI) mode.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification.[15]

- Column: C18 or C8 stationary phase.

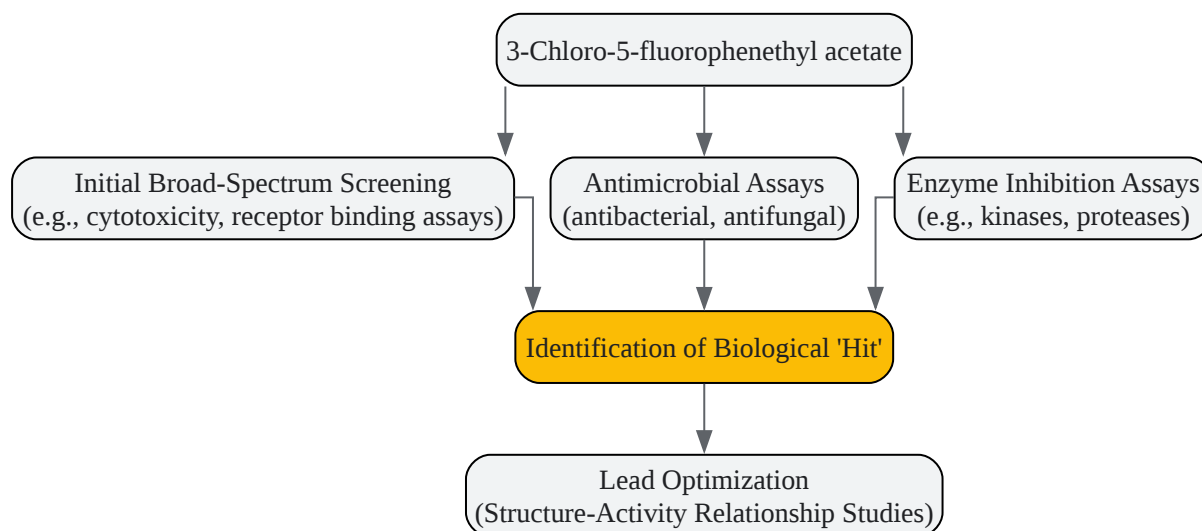
- Mobile Phase: A gradient of acetonitrile and water, potentially with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[16]
- Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

## Potential Pharmacological and Biological Activities

While no specific biological activities have been reported for **3-Chloro-5-fluorophenethyl acetate**, its structural motifs suggest several areas for investigation. The presence of chloro and fluoro substituents on an aromatic ring is a common feature in many active pharmaceutical ingredients, influencing properties like metabolic stability and target binding.[1][2] Substituted phenethylamines and related structures are known to interact with a variety of biological targets.[17]

## Proposed Biological Screening Workflow

Given its structure, **3-Chloro-5-fluorophenethyl acetate** could be screened for a range of biological activities.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. pharmtech.com](http://pharmtech.com) [pharmtech.com]
- [2. HPLC Separation of Aromatic Compounds \(PAH\) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies](#) [sielc.com]
- [3. docs.nrel.gov](http://docs.nrel.gov) [docs.nrel.gov]
- [4. escholarship.org](http://escholarship.org) [escholarship.org]
- [5. chem.libretexts.org](http://chem.libretexts.org) [chem.libretexts.org]
- [6. pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- [7. researchgate.net](http://researchgate.net) [researchgate.net]
- [8. GitHub - Axiomaa/bioactivity-prediction: Bioactivity Prediction Using Machine Learning: A project for predicting bioactivity against specific targets using chemical descriptors, exploratory data analysis, and regression models. Built with Python, PaDEL, and Scikit-Learn.](#) · GitHub [github.com]
- [9. orgsyn.org](http://orgsyn.org) [orgsyn.org]
- [10. researchgate.net](http://researchgate.net) [researchgate.net]
- [11. Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches | PLOS One](#) [journals.plos.org]
- [12. pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- [13. phx.phenomenex.com](http://phx.phenomenex.com) [phx.phenomenex.com]
- [14. pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- [15. chromatographyonline.com](http://chromatographyonline.com) [chromatographyonline.com]
- [16. Computational framework for identifying and evaluating mutagenic and xenoestrogenic potential of food additives - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [17. Global QSAR modeling of logP values of phenethylamines acting as adrenergic alpha-1 receptor agonists - PubMed](#) [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-5-fluorophenethyl acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7992665/docs#an-in-depth-technical-guide-to-3-chloro-5-fluorophenethyl-acetate>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)